molecular formula C29H29N3O3 B3589994 (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE

(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B3589994
M. Wt: 467.6 g/mol
InChI Key: VWGROHVLAFXQSF-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a quinoline structure, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the quinoline structure can intercalate with DNA, leading to potential anticancer effects . The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its dual functional groups, which confer a combination of biological activities. The presence of both benzylpiperazine and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound in research.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-34-27-13-12-22(18-28(27)35-2)26-19-24(23-10-6-7-11-25(23)30-26)29(33)32-16-14-31(15-17-32)20-21-8-4-3-5-9-21/h3-13,18-19H,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGROHVLAFXQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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